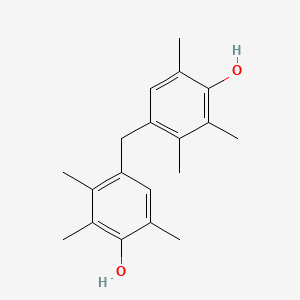
4,4'-Methylenebis(2,3,6-trimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2,3,6-trimethylphenol) is an organic compound with the molecular formula C19H24O2. It is a type of bisphenol, characterized by two phenol groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
The synthesis of 4,4’-Methylenebis(2,3,6-trimethylphenol) typically involves the reaction of 2,3,6-trimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two phenol groups. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield. For example, the gas phase alkylation of phenol with excess methanol at high temperatures (around 450°C) on magnesium oxide catalysts doped with alkali or other metal oxides can be employed .
Analyse Des Réactions Chimiques
4,4’-Methylenebis(2,3,6-trimethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and hydroquinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.
Major products formed from these reactions include 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone .
Applications De Recherche Scientifique
4,4’-Methylenebis(2,3,6-trimethylphenol) has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant activity.
Industry: It is used as a stabilizer in lubricants and fuels to enhance their oxidative stability.
Mécanisme D'action
The antioxidant activity of 4,4’-Methylenebis(2,3,6-trimethylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of stable phenoxyl radicals, which do not propagate further radical reactions. The compound’s molecular structure, with multiple methyl groups and hydroxyl groups, enhances its radical scavenging efficiency .
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(2,3,6-trimethylphenol) can be compared with other bisphenols such as:
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its strong antioxidant properties and used in similar applications.
2,2’-Methylenebis(4-methylphenol): Another bisphenol with antioxidant properties, but with different substituents on the phenol rings.
The uniqueness of 4,4’-Methylenebis(2,3,6-trimethylphenol) lies in its specific substitution pattern, which provides a balance between steric hindrance and radical stabilization, making it an effective antioxidant.
Propriétés
Numéro CAS |
29366-02-7 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
4-[(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol |
InChI |
InChI=1S/C19H24O2/c1-10-7-16(12(3)14(5)18(10)20)9-17-8-11(2)19(21)15(6)13(17)4/h7-8,20-21H,9H2,1-6H3 |
Clé InChI |
AKRWBYMONJDTKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1O)C)C)CC2=C(C(=C(C(=C2)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)
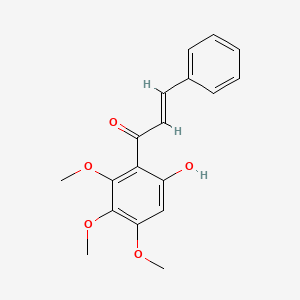
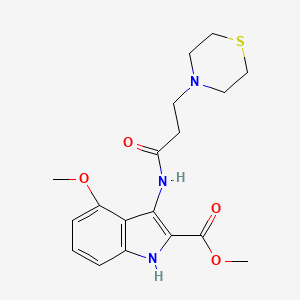
![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)
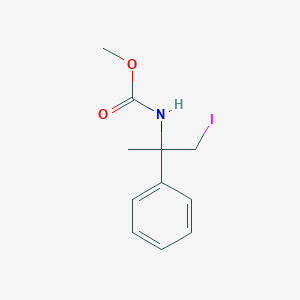
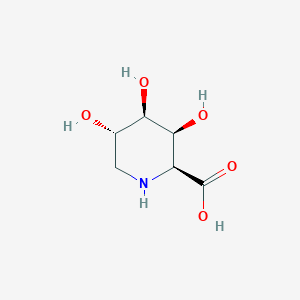
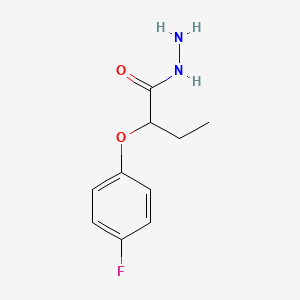

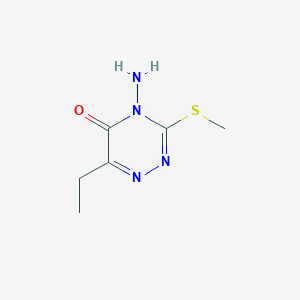
![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
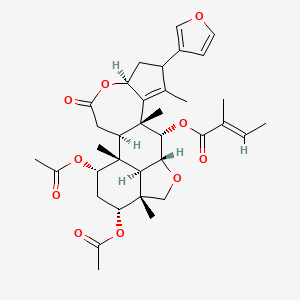
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
